molecular formula C9H13NO B7725922 3-Pyridin-4-yl-butan-1-ol CAS No. 89151-48-4

3-Pyridin-4-yl-butan-1-ol

Cat. No.: B7725922
CAS No.: 89151-48-4
M. Wt: 151.21 g/mol
InChI Key: VKOPEJPOJZWHCY-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-butan-1-ol, also known as 4-(Pyridin-3-yl)butan-1-ol, is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring attached to a butanol chain, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyridin-4-yl-butan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically involve the use of an inert atmosphere and room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol using platinum (IV) oxide as a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridin-4-yl-butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-4-yl-butan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyridin-4-ylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(4-7-11)9-2-5-10-6-3-9/h2-3,5-6,8,11H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOPEJPOJZWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-48-4
Record name γ-Methyl-4-pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89151-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide [made from n-BuLi (13.3 cm3) and diisopropylamine (2.8 cm3) in T.H.F. (10 cm3)] was added at -70° to a stirred solution of 4-ethylpyridine (2.0 g) in T.H.F. (10 cm3) under nitrogen. After 10 minutes the red solution was treated with ethylene oxide (1 cm3) giving an immediate suspension. After warming to room temperature, water (10 cm3) was added and the phases were separated. The aqueous phase was extracted with chloroform (2×20 cm3) and the combined organic extracts were dried (MgSO4) and evaporated in vacuo. Chromatography on silica (Merck 60.9385) eluting with methanol: ethyl acetate, 3:20, gave 3-(4-pyridyl)-butan-1-ol as an oil.
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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